2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone
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Overview
Description
2,2,2-Trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone is a complex organic compound characterized by the presence of multiple halogen atoms and a pyrrole ring. This compound is notable for its unique structure, which includes both trichloro and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with a pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2,2-Trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen atoms and pyrrole ring play a crucial role in its binding affinity and activity. Detailed studies on its molecular pathways are essential to understand its effects fully .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trichloro-1-(4-[4-fluoro-2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl)-1-ethanone
- 2,2,2-Trichloro-1-(4-[2-fluoro-4-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl)-1-ethanone
Uniqueness
Compared to similar compounds, 2,2,2-trichloro-1-{4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl}-1-ethanone is unique due to its specific arrangement of halogen atoms and the presence of both trichloro and trifluoromethyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
IUPAC Name |
2,2,2-trichloro-1-[4-[2-(trifluoromethyl)benzoyl]-1H-pyrrol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3F3NO2/c15-13(16,17)12(23)10-5-7(6-21-10)11(22)8-3-1-2-4-9(8)14(18,19)20/h1-6,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYKZIHQNSONHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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